molecular formula C62H51NO4 B14199423 Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate CAS No. 920283-82-5

Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate

Cat. No.: B14199423
CAS No.: 920283-82-5
M. Wt: 874.1 g/mol
InChI Key: WPNDXGAWXMTQLH-SMWREMLRSA-N
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Description

Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is a complex organic compound characterized by the presence of multiple triphenylmethyl groups attached to an L-glutamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate typically involves the protection of the L-glutamate amino group followed by the introduction of triphenylmethyl groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include triphenylmethyl chloride and bases such as pyridine or triethylamine to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The triphenylmethyl groups can be oxidized to form triphenylmethyl cations.

    Reduction: Reduction reactions can target the ester or amide functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the triphenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the triphenylmethyl groups can yield triphenylmethyl cations, while reduction of the ester groups can produce alcohols.

Scientific Research Applications

Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.

    Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate involves its ability to interact with various molecular targets through its triphenylmethyl groups. These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethyl chloride: A simpler compound with similar reactivity but lacking the L-glutamate backbone.

    Triphenylmethylamine: Contains a triphenylmethyl group attached to an amine, offering different reactivity and applications.

    Triphenylmethanol: Features a hydroxyl group instead of the L-glutamate backbone, used in different contexts.

Uniqueness

Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is unique due to its combination of multiple triphenylmethyl groups with an L-glutamate backbone

Properties

CAS No.

920283-82-5

Molecular Formula

C62H51NO4

Molecular Weight

874.1 g/mol

IUPAC Name

ditrityl (2S)-2-(tritylamino)pentanedioate

InChI

InChI=1S/C62H51NO4/c64-58(66-61(51-34-16-4-17-35-51,52-36-18-5-19-37-52)53-38-20-6-21-39-53)47-46-57(63-60(48-28-10-1-11-29-48,49-30-12-2-13-31-49)50-32-14-3-15-33-50)59(65)67-62(54-40-22-7-23-41-54,55-42-24-8-25-43-55)56-44-26-9-27-45-56/h1-45,57,63H,46-47H2/t57-/m0/s1

InChI Key

WPNDXGAWXMTQLH-SMWREMLRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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